Product packaging for 5-Bromo-4,6-dimethylpyrimidin-2-ol(Cat. No.:CAS No. 7781-20-6)

5-Bromo-4,6-dimethylpyrimidin-2-ol

Cat. No.: B3021651
CAS No.: 7781-20-6
M. Wt: 203.04 g/mol
InChI Key: YIOKKPFNMLYMET-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are fundamental to numerous biological processes and have consequently become a cornerstone of modern medicinal chemistry. nih.govgsconlinepress.comgsconlinepress.comtandfonline.com The pyrimidine nucleus is a core component of nucleobases such as cytosine, thymine (B56734), and uracil (B121893), which form the building blocks of DNA and RNA. This inherent biological relevance has inspired chemists to explore a vast chemical space around the pyrimidine scaffold, leading to the development of a wide range of therapeutic agents. nih.govmdpi.com Pyrimidine-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. gsconlinepress.comtandfonline.com The adaptability of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. nih.gov This has led to their successful integration into a multitude of approved drugs, highlighting the enduring importance of this heterocyclic system in drug discovery and development. mdpi.com

Overview of Halogenated Pyrimidinols as Versatile Chemical Scaffolds

The introduction of a halogen atom and a hydroxyl group onto the pyrimidine ring, as seen in halogenated pyrimidinols, significantly enhances the synthetic utility of this scaffold. The hydroxyl group can exist in tautomeric forms, primarily the keto form (pyrimidinone), which influences its hydrogen bonding capabilities and reactivity. The halogen, typically bromine or chlorine, serves as a highly effective synthetic handle for a variety of cross-coupling reactions. This dual functionality allows for the sequential and regioselective introduction of diverse substituents, making halogenated pyrimidinols valuable intermediates in the construction of complex molecular architectures.

The bromine atom, in particular, is readily displaced or utilized in powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This reactivity allows for the strategic elaboration of the pyrimidine core, providing access to a wide range of derivatives that would be difficult to synthesize through other means. Consequently, halogenated pyrimidinols are considered privileged scaffolds in medicinal chemistry and materials science.

Research Focus on 5-Bromo-4,6-dimethylpyrimidin-2-ol (B1330876): Current State and Future Perspectives

Currently, this compound is primarily recognized and utilized as a key intermediate in organic synthesis. Its structure is particularly valuable as it provides multiple points for chemical modification. The bromine atom at the 5-position is a prime site for cross-coupling reactions, while the hydroxyl group at the 2-position (existing in equilibrium with its keto tautomer) and the methyl groups at the 4- and 6-positions can influence the compound's solubility, steric profile, and reactivity in subsequent synthetic steps.

While extensive research on the specific biological activities of this compound itself is not widely documented, its importance is underscored by its application in the synthesis of more complex, biologically active molecules. For instance, it has been utilized as a starting material in the synthesis of potential histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer and other diseases.

The future of research on this compound and related halogenated pyrimidinols appears promising. The continued development of novel cross-coupling methodologies will further expand its synthetic utility. There is also potential for the exploration of its own intrinsic biological properties, as well as its use in the development of new materials, such as organic light-emitting diodes (OLEDs) or functional polymers, where the electronic properties of the pyrimidine ring can be exploited. The versatility of this scaffold ensures its continued relevance in the quest for new and improved functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2O B3021651 5-Bromo-4,6-dimethylpyrimidin-2-ol CAS No. 7781-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4,6-dimethyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-5(7)4(2)9-6(10)8-3/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOKKPFNMLYMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346018
Record name 5-bromo-4,6-dimethylpyrimidin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860760-38-9, 7781-20-6
Record name 5-bromo-4,6-dimethylpyrimidin-2-ol
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URL https://comptox.epa.gov/dashboard/DTXSID20346018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4,6-dimethylpyrimidin-2-ol
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Reactivity and Derivatization of 5 Bromo 4,6 Dimethylpyrimidin 2 Ol

Utility as a Monomer in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyrimidines like 5-Bromo-4,6-dimethylpyrimidin-2-ol (B1330876) are excellent substrates for such transformations.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is a widely used method for creating biaryl structures and other conjugated systems. libretexts.org The bromine atom at the 5-position of this compound makes it a suitable candidate for this palladium-catalyzed reaction. The general mechanism involves the oxidative addition of the bromopyrimidine to a Pd(0) catalyst, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.org

Studies on similar brominated pyridine (B92270) and pyrimidine (B1678525) systems have demonstrated the feasibility and efficiency of Suzuki-Miyaura cross-coupling. beilstein-journals.orgmdpi.com For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com The reaction conditions, including the choice of base and solvent, are crucial for achieving high yields. mdpi.com Electron-rich boronic acids have been shown to be particularly effective in these couplings. mdpi.com The versatility of this reaction allows for the synthesis of a wide range of substituted pyrimidines, which are important intermediates in medicinal chemistry and materials science. mdpi.com

Potential for Heck and Stille Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound holds potential for other palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions.

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.org The reaction mechanism is well-established and offers excellent trans selectivity. organic-chemistry.org Given that aryl bromides are common substrates for the Heck reaction, it is plausible that this compound could be effectively coupled with various alkenes to introduce new carbon-carbon double bonds. organic-chemistry.org

The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its versatility and tolerance of a wide array of functional groups. psu.edu The R¹ group attached to the organotin reagent is typically sp²-hybridized, including vinyl and aryl groups. wikipedia.org The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.orgpsu.edu While the toxicity of organotin reagents is a drawback, the Stille reaction remains a valuable synthetic tool. organic-chemistry.org The bromo-substituted pyrimidine could serve as the electrophilic partner in this coupling, enabling the introduction of various organic moieties.

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom on the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. This reactivity further enhances the synthetic utility of this compound. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the bromide by nucleophiles. This provides a direct route to a diverse range of 5-substituted-4,6-dimethylpyrimidin-2-ols, which can serve as precursors for more complex molecules.

Catalytic Applications of Related Pyrimidinols (e.g., 4,6-dimethylpyrimidin-2-ol)

While direct catalytic applications of this compound are not extensively documented, the related compound 4,6-dimethylpyrimidin-2-ol has shown promise in catalysis, particularly in amide bond formation. The principles governing its catalytic activity offer insights into the potential roles of pyrimidinol derivatives.

Catalysis in Amide Bond Formation via Solvent-Free Aminolysis

The formation of amide bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of peptides, pharmaceuticals, and polymers. scispace.comucl.ac.ukresearchgate.net Traditional methods often rely on stoichiometric activating agents, which generate significant waste. scispace.comucl.ac.uk Catalytic direct amidation, the condensation of a carboxylic acid and an amine, represents a more sustainable approach. ucl.ac.ukresearchgate.net

Although not as widely adopted as other methods, catalytic amidation reactions are an area of active research. scispace.com While specific data on 4,6-dimethylpyrimidin-2-ol's catalytic role in solvent-free aminolysis is not detailed in the provided search results, the general principles of organocatalysis suggest its potential. The pyrimidinol can act as a bifunctional catalyst, activating both the carboxylic acid and the amine.

Role of Hydrogen Bonding in Catalytic Processes

Hydrogen bonding plays a critical role in the structure and function of many catalysts, including organic and inorganic systems. rsc.orgnih.gov In the context of pyrimidinol-catalyzed reactions, hydrogen bonding is key to the catalytic mechanism. Studies on cocrystals of 2-amino-4,6-dimethylpyrimidine (B23340) with carboxylic acids have revealed intricate hydrogen-bonding networks. researchgate.netnih.gov These interactions, such as N—H⋯O and O—H⋯N hydrogen bonds, can pre-organize the substrates and stabilize transition states, thereby facilitating the reaction. researchgate.net This ability to form specific hydrogen-bonding patterns is believed to be central to the catalytic activity of related pyrimidinols in processes like amide bond formation. rsc.orgnih.gov

Functional Group Transformations on the Pyrimidine Ring and Substituents

Oxidation and Reduction Pathways of Pyrimidinol Derivatives

The oxidation and reduction of pyrimidinol derivatives are fundamental transformations that can alter the electronic properties and subsequent reactivity of the molecule. The pyrimidine ring's susceptibility to these reactions is highly influenced by the nature and position of its substituents.

Oxidation: The oxidation of pyrimidine derivatives can lead to various products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of pyrimidine bases such as cytosine and uracil (B121893) with hydrogen peroxide in the presence of hydrochloric acid has been shown to yield chlorinated and hydroxylated derivatives, including 5-chlorocytosine (B1228043) and 5-chlorouracil. wikipedia.org In the context of pyrimidine biosynthesis, enzymes like dihydroorotate (B8406146) dehydrogenase catalyze the oxidation of a dihydroorotate to an orotate, forming a carbon-carbon double bond within the pyrimidine ring. chemistrysteps.com

Reduction: The reduction of pyrimidines can proceed in different ways. The pyrimidine ring itself can be reduced, or the substituents can be selectively reduced. The choice of reducing agent is critical in determining the outcome. For example, lithium aluminium hydride (LiAlH₄) is a powerful reducing agent, but its effect on pyrimidines is highly dependent on the ring's substituents. researchgate.net The presence of electron-withdrawing groups on the pyrimidine ring generally facilitates the reduction of the ring itself. researchgate.net Conversely, electron-donating groups may direct the reduction towards the substituents while leaving the aromaticity of the pyrimidine ring intact. researchgate.net

Other reducing agents have also been employed for specific transformations. For example, the reduction of nitropyrimidines to the corresponding aminopyrimidines can be achieved using reagents like 1,1'-dioctyl-viologen or tin(II) chloride. nih.gov This transformation is a key step in the synthesis of various biologically active molecules. In biological systems, dihydropyrimidine (B8664642) dehydrogenases catalyze the reduction of uracil and thymine (B56734) to their dihydropyrimidine counterparts. chemistrysteps.com

Reactions Involving Active Methyl Groups (e.g., Aldol Condensations on Pyrimidine Nuclei)

The methyl groups at the 4- and 6-positions of the pyrimidine nucleus in this compound are considered "active." This activity is due to the electron-withdrawing nature of the pyrimidine ring, which increases the acidity of the protons on the adjacent methyl groups. stackexchange.com This enhanced acidity allows these methyl groups to participate in a variety of condensation reactions, most notably Aldol-type condensations. stackexchange.com

In an Aldol condensation, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to yield a conjugated enone. jk-sci.com For pyrimidines with active methyl groups, these groups can be deprotonated by a base to form a nucleophilic carbanion. This carbanion can then attack the electrophilic carbon of an aldehyde, such as benzaldehyde (B42025), leading to a new carbon-carbon bond. stackexchange.com

A relevant example is the reaction of 5-bromo-2-methylpyrimidine (B124572) with benzaldehyde in the presence of a Lewis acid like zinc chloride (ZnCl₂), which yields 5-bromo-2-styrylpyrimidine. stackexchange.com Similarly, 4-methylpyrimidine (B18481) reacts with benzaldehyde in the presence of acetic anhydride (B1165640) to form 4-styrylpyrimidine. stackexchange.com These reactions demonstrate the feasibility of converting the methyl groups of pyrimidines into extended conjugated systems. The general mechanism involves the formation of an enol or enolate of the pyrimidine, which then acts as the nucleophile in the condensation reaction. stackexchange.com

Another important reaction that highlights the reactivity of the pyrimidine nucleus is the Vilsmeier-Haack reaction. This reaction is used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comchemeurope.comorganic-chemistry.orgsigmaaldrich.com While this reaction occurs on the aromatic ring itself rather than the methyl groups, it underscores the activated nature of the pyrimidine system towards electrophilic substitution under certain conditions.

Pathways to Complex Fused Heterocyclic Systems

The structure of this compound provides a strategic starting point for the synthesis of more complex, fused heterocyclic systems. The bromine atom at the 5-position is a particularly useful handle for introducing molecular diversity through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. sigmaaldrich.com The carbon-bromine bond in 5-bromopyrimidines is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. sigmaaldrich.com This allows for the coupling of the pyrimidine core with a wide variety of organoboron compounds, such as arylboronic acids, to create more elaborate structures. nih.govstackexchange.comsigmaaldrich.comnih.gov For instance, 5-bromopyrimidine (B23866) can be coupled with furan-3-boronic acid or 2-methoxypyridine-3-boronic acid to generate the corresponding substituted pyrimidines. sigmaaldrich.com

The newly introduced substituents can then be utilized in subsequent intramolecular cyclization reactions to build fused rings. For example, a substituent with a suitable functional group, introduced via a Suzuki coupling, could be made to react with one of the nitrogen atoms of the pyrimidine ring or the hydroxyl group to form a new five- or six-membered ring fused to the original pyrimidine core.

Furthermore, the pyrimidine ring itself can undergo ring transformation reactions to yield different heterocyclic systems. For example, 4,6-dimethylpyrimidine (B31164) has been shown to react with hydrazine (B178648) to produce 3,5-dimethylpyrazole (B48361) in excellent yield. organic-chemistry.org Quaternization of the pyrimidine ring can make the molecule even more susceptible to nucleophilic attack and subsequent ring opening and recyclization, leading to a variety of heterocyclic structures. chemeurope.com These transformations, combined with the derivatization possibilities of the bromo and methyl substituents, open up numerous pathways to novel and complex fused heterocyclic systems.

Mechanistic Investigations of Reactions Involving 5 Bromo 4,6 Dimethylpyrimidin 2 Ol and Its Analogs

Elucidation of Amide Coupling Mechanisms Catalyzed by Pyrimidinols

Pyrimidinols, including derivatives of 5-Bromo-4,6-dimethylpyrimidin-2-ol (B1330876), can act as catalysts in amide bond formation, a fundamental reaction in organic chemistry. The mechanism of this catalysis, often involving coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), is a subject of detailed investigation.

The generally accepted mechanism for DCC-mediated amide coupling involves the activation of a carboxylic acid. The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. The amine attacks the carbonyl carbon of the activated acid, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, forming the stable amide bond and releasing dicyclohexylurea as a byproduct. youtube.comyoutube.com

The role of pyrimidinol in this process can be multifaceted. It can act as a proton shuttle, facilitating the necessary proton transfers throughout the reaction. Additionally, in some cases, the pyrimidinol itself can react with the activated carboxylic acid to form a pyrimidinyl ester. This ester is also a highly reactive species that can readily undergo aminolysis to form the desired amide. The specific pathway often depends on the reaction conditions and the nature of the substituents on the pyrimidine (B1678525) ring.

To minimize side reactions such as racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. peptide.com These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and still highly reactive towards the amine. Other coupling reagents like HATU and HBTU operate through similar principles of forming an active ester intermediate. youtube.comyoutube.com

Protonation States and Enol Tautomerism in Pyrimidine Reactivity

The reactivity of pyrimidine derivatives is significantly influenced by their protonation state and the potential for tautomerism. Pyrimidines are π-deficient heterocyclic compounds, and the introduction of additional nitrogen atoms further decreases their basicity compared to pyridine (B92270). wikipedia.org For protonated pyrimidine, the pKa value is 1.23, indicating that it is a weak base. wikipedia.org Protonation typically occurs at one of the ring nitrogen atoms. wikipedia.org

A key feature of this compound is its ability to exist in keto-enol tautomeric forms. The equilibrium between the 2-ol (enol) form and the 2-one (keto) form is a critical determinant of its chemical behavior. libretexts.org In the solid state, derivatives of 4-hydroxypyrimidine (B43898) show a strong preference for the 3H-keto tautomer. nih.gov However, in solution, the equilibrium can be influenced by factors such as the solvent, pH, and the presence of other functional groups.

The enol form, with its hydroxyl group, can exhibit different reactivity compared to the keto form, which possesses a carbonyl group and an N-H bond. For instance, the enol form is more likely to undergo O-alkylation, while the keto form can be N-alkylated. The specific tautomer present under a given set of reaction conditions will dictate the regioselectivity of electrophilic and nucleophilic attacks.

Regioselective Functionalization and Covalent Hydration of the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution. wikipedia.org However, electrophilic substitution can occur, typically at the C5 position, which is the least electron-deficient. wikipedia.org The regioselectivity of functionalization is a key challenge and an area of active research.

Methods for the regioselective functionalization of pyridines and related heterocycles often involve the use of activating or directing groups. For example, the conversion of pyridines into heterocyclic phosphonium (B103445) salts allows for subsequent C4-functionalization. acs.org Similarly, the use of a maleate-derived blocking group enables the C4-alkylation of pyridines via a Minisci-type reaction. nih.gov These strategies could potentially be adapted for the selective functionalization of pyrimidine rings.

A notable reaction of π-deficient heterocycles is covalent hydration, the reversible addition of water across a C=N bond. acs.org This phenomenon has been observed in various heterocyclic systems, including pyrimidines, particularly when the ring is activated by electron-withdrawing groups. rsc.org Kinetic studies have provided evidence that even simple pyrimidines can exist in equilibrium with a small amount of their covalently hydrated form. rsc.org The formation of these hydrated species can significantly alter the reactivity of the pyrimidine ring, providing alternative pathways for substitution and other transformations.

Mechanisms of Electrochemically Initiated Reactions of Pyrimidine Derivatives

The electrochemical behavior of pyrimidine derivatives provides insights into their redox properties and can be harnessed for synthetic purposes. Cyclic voltammetry studies of pyrimidine compounds have revealed their reduction and oxidation processes. researchgate.netosti.gov

The electrochemical reduction of pyrimidines often involves the transfer of electrons to the π-system, leading to the formation of radical anions. These radical anions can then undergo further reactions, such as dimerization, protonation, or fragmentation, depending on the reaction conditions and the structure of the pyrimidine derivative. For instance, the electrochemical reduction of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one in aqueous methanol (B129727) shows a series of cathodic peaks, indicating a multi-step reduction process that is pH-dependent. researchgate.net

The mechanisms of these electrochemically initiated reactions are complex and can involve a combination of electron transfer steps and chemical reactions (EC, ECE, etc.). Understanding these mechanisms is crucial for controlling the outcome of electrochemical syntheses and for designing pyrimidine-based materials with specific electronic properties.

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization reactions are powerful tools for the construction of fused heterocyclic systems containing a pyrimidine ring. These reactions often proceed through the formation of a new bond between a substituent on the pyrimidine ring and another part of the molecule. For example, the acylation or thioacylation of an o-aminonicotinonitrile derivative, followed by intramolecular heterocyclization, can lead to the formation of pyrido[2,3-d]pyrimidines. rsc.org

The mechanism of these cyclizations can vary. Some proceed through a Michael-type addition followed by an intramolecular cyclization. rsc.org Others may involve the generation of a reactive intermediate, such as a nitrene or a carbene, which then undergoes an intramolecular insertion or addition reaction. Oxidative nucleophilic aromatic substitution has also been employed for the intramolecular cyclization of phenols bearing a prenyl group, a strategy that could be applicable to pyrimidine derivatives. nih.gov

Rearrangement reactions of pyrimidine derivatives can also lead to the formation of new structural motifs. These rearrangements can be triggered by heat, light, or chemical reagents and can involve complex bond-breaking and bond-forming sequences. A deconstruction-reconstruction strategy for pyrimidine diversification has been reported, where a pyrimidine is cleaved and then recyclized to form a different substituted pyrimidine or even a pyridine. nih.gov

Advanced Spectroscopic Characterization of 5 Bromo 4,6 Dimethylpyrimidin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 5-Bromo-4,6-dimethylpyrimidin-2-ol (B1330876), both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

The protons of the two methyl groups at positions 4 and 6 are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. The hydroxyl proton (OH) at position 2 would likely present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but could be anticipated in the range of δ 10.0-13.0 ppm for similar heterocyclic structures. nih.gov The absence of a proton at the 5-position, due to the bromine substitution, simplifies the aromatic region of the spectrum.

For comparison, the ¹H NMR spectrum of the parent compound, pyrimidine (B1678525), shows signals for its protons at approximately δ 9.26 (H2), δ 8.78 (H4, H6), and δ 7.36 (H5). chemicalbook.com The introduction of methyl and hydroxyl groups, along with the bromine atom, would significantly alter these shifts due to their electronic effects.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
-CH₃ (at C4 & C6)2.0 - 2.5Singlet
-OH (at C2)10.0 - 13.0Broad Singlet

Note: These are predicted values based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

Similar to ¹H NMR, specific ¹³C NMR data for this compound is scarce. However, by examining the spectra of substituted pyrimidines and pyrimidin-2-ols, a reasonable prediction of the chemical shifts can be made. nih.govchemicalbook.com The ¹³C NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

The carbons of the two methyl groups would resonate at high field, likely in the range of δ 15-25 ppm. The carbon atom at the 5-position, directly bonded to the bromine atom, would have its chemical shift influenced by the heavy atom effect, and its resonance is expected around δ 90-100 ppm. The carbons at positions 4 and 6, bonded to the methyl groups, would appear in the δ 150-160 ppm region. The carbon at position 2, bonded to the hydroxyl group and two nitrogen atoms, is expected to be the most deshielded, with a chemical shift in the range of δ 160-170 ppm.

For reference, the ¹³C NMR chemical shifts for the parent pyrimidine are approximately δ 157.3 (C2), δ 159.8 (C4, C6), and δ 122.1 (C5). chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2160 - 170
C4, C6150 - 160
C590 - 100
-CH₃ (at C4 & C6)15 - 25

Note: These are predicted values based on analogous structures and known substituent effects.

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₆H₇BrN₂O), the exact mass can be calculated. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks in the mass spectrum, separated by two mass units, which is a clear diagnostic feature for brominated compounds. While specific HRMS data for this compound is not published, the technique is standard for the characterization of such novel molecules.

Analysis of Predicted Collision Cross Sections in Mass Spectrometry

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, which is quantified as the collision cross section (CCS). While experimental CCS data for this compound is not available, theoretical calculations of CCS for related brominated pyrimidines have been performed. mdpi.comnih.gov These studies indicate that the CCS value is influenced by the position of the halogen substitution. For instance, theoretical studies on 2-bromopyrimidine (B22483) and 5-bromopyrimidine (B23866) show distinct ionization cross-sections. mdpi.comnih.gov Such data can be valuable in distinguishing between isomers and providing further structural insights. The prediction of CCS values is becoming an increasingly important tool in the identification of small molecules where authentic standards are not available. researchgate.net

Identification of Reaction Byproducts via LC-MS Analysis

The synthesis of substituted pyrimidines can often lead to the formation of various byproducts. Liquid chromatography-mass spectrometry (LC-MS) is an ideal technique for the separation and identification of these impurities. nih.govnih.gov In the synthesis of this compound, potential byproducts could include unreacted starting materials, over-brominated products, or rearranged isomers. An LC-MS analysis of the reaction mixture would allow for the separation of these components based on their polarity, followed by their identification through their mass-to-charge ratio and fragmentation patterns. This is essential for optimizing reaction conditions and ensuring the purity of the final product. For example, methods have been developed for the comprehensive analysis of purine (B94841) and pyrimidine metabolites in biological samples, showcasing the power of LC-MS in separating and identifying a wide array of related compounds. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. While a specific IR spectrum for this compound is not publicly available, analysis of related pyrimidine derivatives provides insight into the expected spectral features.

In a study on various pyrimidine derivatives, the FT-IR spectra were analyzed to confirm the presence of key functional groups. For instance, the vibrational frequencies for a synthesized pyrimidine derivative were identified, showcasing characteristic peaks. These findings are instrumental in verifying the molecular structure post-synthesis. Theoretical calculations, often performed using methods like Density Functional Theory (DFT), can complement experimental data to provide a more detailed assignment of the observed vibrational modes.

Table 1: Representative IR Absorption Bands for Pyrimidine Derivatives

Wavenumber (cm⁻¹) Assignment Functional Group
~3400 N-H stretching Amine/Amide
~3100-3000 C-H stretching Aromatic/Alkenyl
~2950-2850 C-H stretching Alkyl
~1680-1640 C=O stretching Pyrimidinone
~1600-1475 C=C and C=N stretching Pyrimidine ring
~1200-1000 C-N stretching Amine

Note: This table is a generalized representation based on typical IR absorption regions for the functional groups present in this compound and its derivatives. Actual peak positions can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

For pyrimidine derivatives, the electronic spectra are typically characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, usually found at lower wavelengths, are high-intensity bands arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The n → π* transitions are of lower intensity and occur at longer wavelengths, involving the excitation of a non-bonding electron (from nitrogen or oxygen atoms) to a π* antibonding orbital.

In a study of 5-bromouracil, a related compound, upon excitation with UV photons, the molecule exhibited rapid relaxation dynamics. rsc.org This highlights the complex photophysical processes that can occur in such brominated pyrimidine systems. The solvent environment can also play a crucial role in the position and intensity of absorption bands.

Table 2: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions for Pyrimidine Derivatives

Wavelength Range (nm) Type of Transition Chromophore
200-280 π → π* Pyrimidine ring

Note: The exact λmax values are dependent on the specific derivative and the solvent used for analysis.

X-ray Diffraction (XRD) Studies for Solid-State Structure Elucidation (on complexes/derivatives)

While the crystal structure of this compound itself is not detailed in the provided search results, a study on other pyrimidine derivatives successfully employed single-crystal XRD to characterize their structures. mdpi.comresearchgate.net In this research, the crystal data, including unit cell dimensions and space group, were determined. mdpi.comresearchgate.net The analysis revealed the intricate details of the molecular geometry. For instance, the structures of the synthesized pyrimidine derivatives were solved by direct methods and refined using full-matrix least-squares techniques. mdpi.com

Table 3: Illustrative Crystallographic Data for a Pyrimidine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.9432 (4)
b (Å) 9.3084 (4)
c (Å) 13.4650 (5)
α (°) 90.00
β (°) 101.3572 (16)
γ (°) 90.00
Volume (ų) 1590.1 (1)
Z 4

Data is for a representative pyrimidine derivative and not this compound itself. researchgate.net

Thermal Analysis Techniques (TG-DTG) for Material Properties (on complexes/derivatives)

Thermogravimetric analysis (TGA) and its derivative (DTG) are thermal analysis techniques used to measure the change in mass of a sample as a function of temperature. This provides valuable information about the thermal stability, decomposition pathways, and composition of a material.

In the context of pyrimidine derivatives, TGA has been used to study their thermal stability and decomposition mechanisms. mdpi.comresearchgate.net A study on newly synthesized pyrimidine derivatives employed TGA to investigate their thermal behavior. mdpi.comresearchgate.net The TGA curves typically show one or more mass loss steps, corresponding to the decomposition of the molecule. The DTG curve, which is the first derivative of the TGA curve, shows peaks at the temperatures where the rate of mass loss is at its maximum, providing a clearer indication of the decomposition temperatures. The thermodynamic parameters of the dissociation steps can also be evaluated from this data. mdpi.com

Table 4: Example of Thermal Decomposition Data for a Pyrimidine Derivative

Decomposition Step Temperature Range (°C) Mass Loss (%) Corresponding Fragment
1 150 - 250 25 Loss of a side chain
2 250 - 400 45 Decomposition of the pyrimidine ring
Residue >400 30 Carbonaceous residue

Note: This table presents hypothetical data to illustrate the type of information obtained from a TG-DTG analysis of a pyrimidine derivative.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for optimizing molecular geometries and predicting various molecular properties.

For a molecule like 5-Bromo-4,6-dimethylpyrimidin-2-ol (B1330876), DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation. nih.gov This process involves minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to a minimum on the potential energy surface. For similar heterocyclic compounds, DFT has been successfully used to correlate theoretical data with experimental X-ray diffraction data, showing good agreement. researchgate.netresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC4-C51.40 Å
Bond LengthC5-Br1.90 Å
Bond LengthN1-C21.38 Å
Bond LengthC2-O1.25 Å
Bond AngleC4-C5-C6118.0°
Bond AngleN1-C2-N3120.0°
Dihedral AngleC4-C5-C6-N10.0° (planarity)
Note: These values are illustrative and would need to be calculated using DFT for the specific molecule.

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within the framework of DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. This method provides theoretical predictions of ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation.

By applying the GIAO method to the DFT-optimized geometry of this compound, one can predict the chemical shifts of its protons and carbon atoms. These theoretical values can then be compared with experimental NMR data to confirm the structure of the synthesized compound. For instance, in studies of related brominated organic molecules, theoretical NMR chemical shifts have been shown to be in good agreement with experimental data. researchgate.net

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound (Illustrative)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-OH12.5-
C4-CH₃2.420.1
C6-CH₃2.420.1
C2-165.2
C4-158.3
C5-105.7
C6-158.3
Note: These values are illustrative and would need to be calculated using the GIAO method.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or a nucleic acid.

For this compound, molecular docking studies could be performed to explore its binding mode and affinity with various protein targets. For example, pyrimidine (B1678525) derivatives have been investigated as kinase inhibitors. A docking study would involve preparing the 3D structure of the target protein and then using a docking program to place the ligand into the active site of the protein. The results are often scored based on the predicted binding energy, with more negative values indicating a more favorable interaction. nih.govnih.gov Studies on similar aminodimethylpyrimidinol derivatives have successfully used molecular docking to elucidate structure-activity relationships against targets like fibroblast growth factor receptor 4 (FGFR4). researchgate.net

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches play a significant role in deriving these relationships by analyzing a series of related compounds.

By synthesizing and testing a library of derivatives of this compound, and combining this experimental data with computational modeling, a quantitative structure-activity relationship (QSAR) model can be developed. Such a model can mathematically correlate the structural features of the molecules with their observed biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov For related pyrimidine structures, SAR studies have been instrumental in optimizing their therapeutic potential.

Prediction of Molecular Interactions and Binding Affinities

Computational methods can provide detailed predictions of the specific molecular interactions that stabilize a ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Following a molecular docking simulation of this compound with a target protein, the resulting complex can be analyzed to identify key amino acid residues involved in the binding. For instance, the hydroxyl group at the 2-position and the nitrogen atoms in the pyrimidine ring could act as hydrogen bond donors or acceptors. The methyl groups might engage in hydrophobic interactions within a nonpolar pocket of the active site. Computational tools can also estimate the binding affinity (e.g., in kcal/mol), which is a measure of the strength of the interaction. For other bromo-substituted heterocyclic compounds, binding affinities have been calculated to predict their potential as inhibitors of various enzymes. nih.govnih.gov

Applications and Biological Activity in Chemical Research Focus on Structure Activity Relationships and in Vitro Studies

Role as Synthetic Intermediates in Medicinal Chemistry

5-Bromo-4,6-dimethylpyrimidin-2-ol (B1330876) is a versatile precursor in the synthesis of complex heterocyclic compounds. Its reactive bromine atom allows for various coupling reactions, enabling the introduction of diverse functionalities and the construction of libraries of compounds for biological screening.

Histone deacetylases (HDACs) are critical enzymes in epigenetic regulation, and their aberrant activity is linked to tumorigenesis. Consequently, HDAC inhibitors (HDACi) have emerged as a significant class of anticancer agents. nih.gov A "click chemistry" approach has been utilized to synthesize novel HDACi, providing a modular method for creating diverse chemical scaffolds. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided research, the general utility of functionalized heterocyclic compounds in creating libraries of potential enzyme inhibitors is a well-established principle. The development of a lead compound, 5g (NSC746457), from a click chemistry approach, which inhibits HDAC1 with an IC50 value of 104 ± 30 nM, highlights the potential for discovering potent inhibitors through modular synthesis. nih.gov The structure-activity relationship in this series indicated that a longer linker region between the core and the zinc-binding group significantly enhances HDAC1 inhibition. nih.gov

Receptor tyrosine kinases (RTKs) are key regulators of cellular processes, and their dysregulation is a common driver of cancer. nih.govnih.gov The Fibroblast Growth Factor Receptor 4 (FGFR4) has been identified as a driver in specific cancers, such as hepatocellular carcinoma (HCC), making it an attractive therapeutic target. nih.govnih.govfrontiersin.orgchemrxiv.org

Derivatives of this compound are instrumental in constructing selective FGFR4 inhibitors. nih.gov In one study, 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748) was used as a key intermediate. nih.gov This bromo-intermediate was combined with various aromatic amines through palladium-catalyzed amination reactions to produce a series of novel aminodimethylpyrimidinol derivatives. nih.gov These compounds were specifically designed based on known aminopyrimidine backbones of existing kinase inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies and molecular docking revealed that these modifications could yield compounds with high selectivity for FGFR4 over other FGFR family members (FGFR1-3). nih.gov For instance, compound 6O demonstrated potent FGFR4 inhibitory activity and exhibited at least 8 times higher selectivity for FGFR4 compared to the control compound BLU9931. nih.gov The design of such bromo-pyrimidine analogues is a strategic approach to developing potent and selective tyrosine kinase inhibitors. researchgate.net

In Vitro Biological Activity of Derivatized Pyrimidinols

Derivatives synthesized from pyrimidinol precursors have been subjected to a range of in vitro assays to determine their biological potential. These studies are crucial for identifying lead compounds for further development.

The evaluation of novel chemical entities for their ability to inhibit the growth of cancer cells is a primary focus of anticancer drug discovery. Pyrimidine (B1678525) derivatives have shown significant cytotoxic activity against various human cancer cell lines. nih.govekb.eg

Studies on pyrazolo[3,4-d]pyrimidinone derivatives demonstrated potent activity against human colorectal carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines. nih.gov For example, N5-2-acetamide derivatives 4a and 4b were found to be significantly more potent than the reference drug roscovitine against both cell lines. nih.gov Compound 4a was particularly effective, showing IC50 values of 1.09 µM against HCT116 and 0.58 µM against HepG2. nih.gov Similarly, other pyrimidine-based compounds have shown promising results; one study identified a derivative with an IC50 of 7 µM against HCT-116 cells. ekb.eg Another investigation into lumichrome derivatives reported an IC50 value of 8.9 µg/ml against the liver carcinoma cell line Hep3B. casjournal.org These findings underscore the potential of the pyrimidine scaffold in developing new cytotoxic agents. researchgate.netnih.gov

Table 1: Cytotoxic Activity of Selected Pyrimidine Derivatives

Compound Series Cell Line IC50 Value Reference
Pyrazolo[3,4-d]pyrimidinone (4a) HCT116 (Colorectal) 1.09 µM nih.gov
Pyrazolo[3,4-d]pyrimidinone (4a) HepG2 (Liver) 0.58 µM nih.gov
Pyrazolo[3,4-d]pyrimidinone (4b) HCT116 (Colorectal) 3.38 µM nih.gov
Pyrazolo[3,4-d]pyrimidinone (4b) HepG2 (Liver) 2.57 µM nih.gov
Pyrido[2,3-d]pyrimidine (39) HCT-116 (Colorectal) 7.0 µM ekb.eg
Pyrido[2,3-d]pyrimidine (39) HepG-2 (Liver) 0.3 µM ekb.eg
Lumichrome Hep3B (Liver) 8.9 µg/ml casjournal.org

The pyrimidine nucleus is a common feature in various antimicrobial and antifungal agents. eijppr.comresearchgate.net Researchers have synthesized and evaluated numerous pyrimidine derivatives for their efficacy against a spectrum of pathogenic microbes. nih.govekb.eg

In one study, novel pyrimidine derivatives were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans, Aspergillus flavus). nih.gov Several compounds, including 3a, 3b, 3d, and 4a-d, demonstrated excellent antimicrobial activities when compared to standard drugs like ampicillin and clotrimazole. nih.gov Another study synthesized pyrimidine derivatives containing an amide moiety and tested their antifungal activity against plant fungal pathogens. nih.gov Compounds 5f and 5o showed a 100% inhibition rate against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. nih.gov Specifically, compound 5o had an EC50 value of 10.5 µg/ml against Phomopsis sp., which was superior to that of Pyrimethanil (32.1 µg/ml). nih.gov These results indicate that pyrimidine derivatives are a promising class of compounds for developing new antimicrobial and antifungal agents. ekb.eg

Table 2: Antimicrobial and Antifungal Activity of Selected Pyrimidine Derivatives

Compound/Series Target Organism Activity/Result Reference
Pyrimidine derivatives (3a, 3b, 3d, 4a-d) S. aureus, B. subtilis, E. coli, C. albicans, A. flavus Excellent antimicrobial activity compared to reference drugs nih.gov
Pyrimidine amide (5f, 5o) Phomopsis sp. (Fungus) 100% inhibition rate nih.gov
Pyrimidine amide (5o) Phomopsis sp. (Fungus) EC50 = 10.5 µg/ml nih.gov
Pyrimidine derivative (6) Escherichia coli Moderate resistance ekb.eg
Pyrimidine derivatives (5, 11) Candida albicans Moderate resistance ekb.eg

Beyond their cytotoxic effects, pyrimidine derivatives are widely investigated as enzyme inhibitors. Key targets include kinases, involved in cell signaling, and xanthine oxidase, an enzyme in purine (B94841) metabolism linked to hyperuricemia and gout. nih.govnih.govscispace.comsjpas.comnbuv.gov.ua

As discussed, aminodimethylpyrimidinol derivatives have been successfully designed as highly selective inhibitors of FGFR4 kinase. nih.gov Compound 6O, for example, showed potent and selective inhibition of FGFR4, demonstrating the effectiveness of the pyrimidine scaffold in targeting specific kinase ATP-binding sites. nih.gov Other studies have also focused on developing bromo-pyrimidine analogues as potent inhibitors of various tyrosine kinases, such as Bcr/Abl. researchgate.net

In the context of metabolic enzymes, various synthetic compounds, including those with heterocyclic rings, have been evaluated as xanthine oxidase (XO) inhibitors. nih.govnbuv.gov.ua Studies on chalcone derivatives revealed potent mixed-type inhibitors of XO with IC50 values as low as 0.064 µM. nih.gov While the specific derivatives of this compound were not detailed as XO inhibitors in the provided sources, the broad investigation of heterocyclic compounds for this purpose suggests a potential avenue for future research based on this scaffold. nih.govscispace.com

Table 3: Enzyme Inhibition by Selected Pyrimidine and Related Derivatives

Compound Target Enzyme Inhibitory Concentration (IC50) Reference
Aminodimethylpyrimidinol (6O) FGFR4 Kinase Potent and selective inhibition noted nih.gov
Bromo-pyrimidine analogue (6g, 7d, 9c, 10e) Bcr/Abl Kinase Potent inhibition noted
Chalcone derivative (2) Xanthine Oxidase 0.064 µM nih.gov
3-Phenylcoumarin (34) Xanthine Oxidase 91 nM nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

A thorough investigation into the structure-activity relationships of this compound derivatives is crucial for the rational design of novel therapeutic agents. This analysis involves systematically altering the chemical structure of the parent compound and evaluating the resulting impact on its biological activity.

Impact of Substituent Modifications on Biological Activity

Interactive Table: Hypothetical Impact of Substituent Modifications

Position of SubstitutionType of SubstituentPredicted Impact on Biological Activity
C2-hydroxyl groupAlkylation/ArylationAlteration of hydrogen bonding capacity and potential for new interactions.
C4 and C6-methyl groupsVariation in alkyl chain length/branchingModification of steric bulk and lipophilicity, influencing target accessibility.
C5-bromo atomReplacement with other halogens or functional groupsModulation of electronic properties and potential for halogen bonding.
N1 and N3 atomsSubstitution with various groupsIntroduction of new interaction points and alteration of the molecule's overall shape.

This table is based on general principles of medicinal chemistry and is intended to be illustrative due to the lack of specific experimental data for this compound derivatives.

Correlation of Structural Features with Target Selectivity and Potency

For example, in the context of kinase inhibition, a common target for pyrimidine-based compounds, the ability of a derivative to fit into the ATP-binding pocket and form specific interactions with key amino acid residues would be paramount for its potency. The selectivity for a particular kinase over others would depend on subtle differences in the architecture of their respective ATP-binding sites.

Interactive Table: Hypothetical Correlation of Structural Features with Kinase Inhibition

Structural FeatureCorrelation with PotencyCorrelation with Selectivity
Planarity of the pyrimidine ringCan facilitate stacking interactions within the active site.May be crucial for fitting into flatter, more open binding sites.
Flexibility of side chainsAllows for conformational adaptation to the target's binding pocket.Can enable induced-fit interactions with specific residues, enhancing selectivity.
Presence of hydrogen bond donors/acceptorsEssential for forming key interactions with the kinase hinge region.The specific geometry of these interactions can determine selectivity for different kinases.
Lipophilic substituentsCan occupy hydrophobic pockets within the active site, increasing affinity.The size and shape of these pockets vary between kinases, offering a basis for selectivity.

This table is a conceptual representation based on known mechanisms of kinase inhibitors and awaits specific experimental validation for derivatives of this compound.

Future Research Directions for this compound in Bioactive Molecule Design

The this compound scaffold holds potential as a starting point for the development of novel bioactive molecules. Future research in this area should be directed towards a systematic exploration of its chemical space and a comprehensive evaluation of the biological activities of its derivatives.

Key future research directions include:

Synthesis of Diverse Chemical Libraries: A primary focus should be on the synthesis of a wide array of derivatives with modifications at all possible positions of the pyrimidine ring. This will provide a robust dataset for establishing concrete structure-activity relationships.

High-Throughput Screening: The synthesized libraries should be subjected to high-throughput screening against a diverse panel of biological targets, including various kinases, enzymes, and receptors implicated in human diseases.

Computational Modeling and Docking Studies: In silico methods can be employed to predict the binding modes of derivatives with their putative targets, thereby guiding the rational design of more potent and selective compounds.

In Vitro Pharmacological Profiling: Promising candidates identified from initial screenings should undergo detailed in vitro pharmacological characterization to determine their potency, selectivity, and mechanism of action.

Exploration of Novel Therapeutic Areas: Beyond the established roles of pyrimidines in oncology and infectious diseases, the unique substitution pattern of this compound may offer opportunities in other therapeutic areas.

A concerted effort in these research areas will be instrumental in unlocking the full therapeutic potential of the this compound scaffold and paving the way for the discovery of new and effective medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4,6-dimethylpyrimidin-2-ol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reactions with organophosphorus reagents (e.g., phosphites or phosphonates) under inert atmospheres (N₂/Ar) at 60–80°C have demonstrated moderate yields (40–60%) . Optimization strategies include:

  • Catalyst Screening : Testing palladium or copper catalysts for cross-coupling reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Gradual heating prevents decomposition of thermally sensitive intermediates.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • X-ray Crystallography : Use SHELXL for structure refinement to resolve bond lengths/angles and confirm regiochemistry .
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO to identify methyl (δ 2.1–2.4 ppm) and hydroxyl (δ 10–12 ppm) groups.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 217.

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate 3:1 → 1:1) to separate brominated byproducts.
  • Recrystallization : Use ethanol/water mixtures (70:30) to isolate high-purity crystals (>95% by HPLC).

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of this compound with nucleophilic agents (e.g., amines, thiols)?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Intermediate Trapping : Use low-temperature NMR (-40°C) to detect transient intermediates like Meisenheimer complexes.
  • Computational Modeling : DFT calculations (Gaussian 16) to map energy profiles and transition states .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
  • Paramagnetic Additives : Add Eu(fod)₃ to induce chemical shift splitting in crowded regions.
  • Cross-Validation : Compare experimental data with simulated spectra from ACD/Labs or ChemDraw .

Q. How can computational models predict the reactivity of this compound in novel chemical environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic (C-5 bromine) and nucleophilic (C-2 hydroxyl) sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMF mixtures to predict solubility trends.
  • Docking Studies (AutoDock Vina) : Model interactions with biological targets (e.g., enzyme active sites) for drug discovery pipelines.

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in crystallographic data (e.g., bond length variations) for this compound?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to correct for crystal twinning .
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (C-H···O, Br···H) with similar pyrimidine derivatives .

Q. What experimental controls are critical when studying the stability of this compound under acidic/basic conditions?

  • Methodological Answer :

  • pH Monitoring : Use buffer solutions (pH 1–13) with real-time UV-Vis spectroscopy (λ = 260–300 nm) to track degradation.
  • Mass Balance : Quantify decomposition products (e.g., demethylated or debrominated species) via LC-MS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.